{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine
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Overview
Description
The compound “{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine” is a complex organic molecule that features a pyrazole ring substituted with a 2-methylpropyl group and a morpholine ring attached via an ethylamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine” typically involves multi-step organic reactions. One common route starts with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. The 2-methylpropyl group is then introduced via alkylation. The morpholine ring is synthesized separately and then attached to the pyrazole ring through an ethylamine linker using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound “{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine” can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethylamine linker can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound “{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine” has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of “{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can act as a pharmacophore, binding to active sites and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Morpholine derivatives: Compounds with morpholine rings and various functional groups.
Uniqueness
The uniqueness of “{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine” lies in its combination of a pyrazole ring with a morpholine ring, connected via an ethylamine linker. This specific structure imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H26N4O |
---|---|
Molecular Weight |
266.38 g/mol |
IUPAC Name |
N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C14H26N4O/c1-13(2)11-18-12-14(10-16-18)9-15-3-4-17-5-7-19-8-6-17/h10,12-13,15H,3-9,11H2,1-2H3 |
InChI Key |
VZLGFJJOAMQHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CNCCN2CCOCC2 |
Origin of Product |
United States |
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